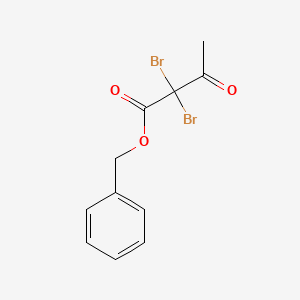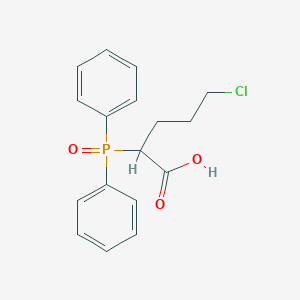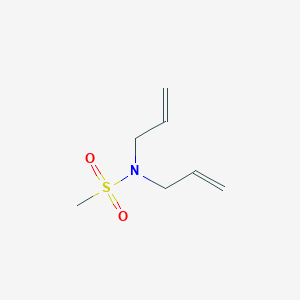
Phenylmethyl 2,2-dibromo-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenylmethyl 2,2-dibromo-3-oxobutanoate typically involves the bromination of benzyl acetoacetate. The reaction is carried out by treating benzyl acetoacetate with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2,2-positions of the acetoacetate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylmethyl 2,2-dibromo-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form phenylmethyl 3-oxobutanoate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of phenylmethyl 2,2-dibromo-3-oxobutanoic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or primary amines are commonly used under mild conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Reactions: Formation of phenylmethyl 2-substituted-3-oxobutanoates.
Reduction Reactions: Formation of phenylmethyl 3-oxobutanoate.
Oxidation Reactions: Formation of phenylmethyl 2,2-dibromo-3-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
Phenylmethyl 2,2-dibromo-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of phenylmethyl 2,2-dibromo-3-oxobutanoate involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s reactivity with nucleophiles is a key aspect of its mechanism.
Vergleich Mit ähnlichen Verbindungen
Phenylmethyl 2,2-dibromo-3-oxobutanoate can be compared with other similar compounds, such as:
2,2-Dibromo-3-nitrilopropionamide (DBNPA): Both compounds contain dibromo groups, but DBNPA is primarily used as a biocide in industrial water applications
Phenylmethyl 2,2-dichloro-3-oxobutanoate: This compound is similar in structure but contains chlorine atoms instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which can participate in various chemical reactions and interactions.
Eigenschaften
CAS-Nummer |
362610-30-8 |
|---|---|
Molekularformel |
C11H10Br2O3 |
Molekulargewicht |
350.00 g/mol |
IUPAC-Name |
benzyl 2,2-dibromo-3-oxobutanoate |
InChI |
InChI=1S/C11H10Br2O3/c1-8(14)11(12,13)10(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
HICRKTRHESQLJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)OCC1=CC=CC=C1)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole](/img/structure/B14145904.png)




![3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14145936.png)

![1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo[8]annulen-11-amine](/img/structure/B14145945.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)
![rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14145952.png)
![2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145955.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate](/img/structure/B14145959.png)
![2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol](/img/structure/B14145965.png)
